molecular formula C11H12F2O3 B1413006 Ethyl 4,5-difluoro-2-methoxyphenylacetate CAS No. 1806368-40-0

Ethyl 4,5-difluoro-2-methoxyphenylacetate

Cat. No. B1413006
CAS RN: 1806368-40-0
M. Wt: 230.21 g/mol
InChI Key: BYQSEHUOGBMTLP-UHFFFAOYSA-N
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Description

Ethyl 4,5-difluoro-2-methoxyphenylacetate (EFMP) is a synthetic compound with a variety of applications in scientific research. It is a colorless liquid with a pungent odor and can be found in the form of a volatile oil. EFMP is commonly used in chemical synthesis, organic chemistry, and biochemistry. EFMP is also a key component in the synthesis of pharmaceuticals, pesticides, and other industrial chemicals.

Scientific Research Applications

Ethyl 4,5-difluoro-2-methoxyphenylacetate is a versatile compound and has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Additionally, Ethyl 4,5-difluoro-2-methoxyphenylacetate is used as a reagent for the preparation of polymers, dyes, and other organic compounds. Ethyl 4,5-difluoro-2-methoxyphenylacetate has also been used in the synthesis of fluorescent proteins and other biomolecules.

Mechanism of Action

Ethyl 4,5-difluoro-2-methoxyphenylacetate is a non-toxic compound and does not have any direct biological activity. However, Ethyl 4,5-difluoro-2-methoxyphenylacetate has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals. These compounds may have biological activities depending on their structure and function.
Biochemical and Physiological Effects
Ethyl 4,5-difluoro-2-methoxyphenylacetate does not have any direct biochemical or physiological effects. However, Ethyl 4,5-difluoro-2-methoxyphenylacetate has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, pesticides, and other industrial chemicals. These compounds may have biochemical and physiological effects depending on their structure and function.

Advantages and Limitations for Lab Experiments

Ethyl 4,5-difluoro-2-methoxyphenylacetate has a number of advantages for use in lab experiments. It is a non-toxic compound and is easy to handle and store. Additionally, Ethyl 4,5-difluoro-2-methoxyphenylacetate is a versatile compound and can be used in a wide range of experiments. However, Ethyl 4,5-difluoro-2-methoxyphenylacetate is volatile and has a pungent odor, which can be a limitation in some experiments.

Future Directions

The use of Ethyl 4,5-difluoro-2-methoxyphenylacetate in scientific research is expected to continue to grow in the future. Ethyl 4,5-difluoro-2-methoxyphenylacetate can be used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other industrial chemicals. Additionally, Ethyl 4,5-difluoro-2-methoxyphenylacetate can be used in the synthesis of fluorescent proteins and other biomolecules. Ethyl 4,5-difluoro-2-methoxyphenylacetate can also be used in the synthesis of polymers, dyes, and other organic compounds. Furthermore, Ethyl 4,5-difluoro-2-methoxyphenylacetate can be used in the development of new and innovative methods for the synthesis of compounds. Finally, Ethyl 4,5-difluoro-2-methoxyphenylacetate can be used in the development of new and improved analytical techniques for the detection and quantification of compounds.

properties

IUPAC Name

ethyl 2-(4,5-difluoro-2-methoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O3/c1-3-16-11(14)5-7-4-8(12)9(13)6-10(7)15-2/h4,6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQSEHUOGBMTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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